molecular formula C16H20FN3O2S B2569671 1-((3-fluorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine CAS No. 2034305-27-4

1-((3-fluorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Cat. No.: B2569671
CAS No.: 2034305-27-4
M. Wt: 337.41
InChI Key: AXOUNWUXQPNYHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-fluorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a sophisticated chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound features a piperidine ring, a common motif in pharmaceuticals, which is functionalized with both a 1-methyl-1H-pyrazol-3-yl group and a (3-fluorobenzyl)sulfonyl group. The integration of these specific fragments suggests potential for diverse biological interactions. The pyrazole moiety is a privileged structure in drug design, well-documented to contribute to a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral effects . The sulfonyl group often enhances molecular recognition and binding affinity. This combination makes the compound a valuable intermediate for researchers exploring new therapeutic agents, particularly in the synthesis of molecules that target enzyme active sites or protein-protein interactions. The presence of the fluorinated benzyl group can influence the compound's pharmacokinetic properties, such as its metabolic stability and membrane permeability. This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(3-fluorophenyl)methylsulfonyl]-3-(1-methylpyrazol-3-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O2S/c1-19-9-7-16(18-19)14-5-3-8-20(11-14)23(21,22)12-13-4-2-6-15(17)10-13/h2,4,6-7,9-10,14H,3,5,8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOUNWUXQPNYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((3-fluorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route is as follows:

    Formation of 3-fluorobenzyl sulfonyl chloride: This intermediate can be prepared by reacting 3-fluorobenzyl alcohol with thionyl chloride (SOCl₂) in the presence of a suitable solvent such as dichloromethane.

    Synthesis of 1-methyl-1H-pyrazol-3-yl piperidine: This intermediate can be synthesized by reacting 1-methyl-1H-pyrazole with piperidine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

    Coupling reaction: The final step involves the coupling of 3-fluorobenzyl sulfonyl chloride with 1-methyl-1H-pyrazol-3-yl piperidine in the presence of a base such as triethylamine (TEA) to yield the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-((3-fluorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom on the benzyl group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((3-fluorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which may have implications in drug discovery and development.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-((3-fluorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The binding of the compound to these targets can modulate their activity, leading to various physiological effects. The specific pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Structural Analogues from Patent Literature

The patent literature describes several piperidine derivatives with sulfonyl and aromatic substituents (). Key examples include:

Compound Name Structural Features Molecular Weight (g/mol) Key Differences from Target Compound
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol Piperidine with methylsulfonylphenyl and propyl groups ~323.4 (estimated) Methylsulfonyl vs. fluorobenzyl sulfonyl; hydroxyl substituent
1-(3,3-Bis(3-(methylsulfonyl)phenyl)propyl)-4-(3-(methylsulfonyl)phenyl)piperidone Bis-sulfonyl and ketone groups ~655.7 (estimated) Multiple methylsulfonyl groups; ketone functionality
Target Compound 3-Fluorobenzyl sulfonyl, pyrazole substituent ~365.4 (estimated) Fluorine atom; pyrazole ring

Key Observations :

  • Fluorine’s electronegativity may enhance binding affinity in hydrophobic pockets compared to methyl groups .
  • Pyrazole substituents (as in the target) are less common in the patent examples, which predominantly feature phenyl rings. Pyrazole’s nitrogen-rich structure could enable hydrogen bonding or metal coordination in biological systems .

Sulfonyl Chloride Intermediates

The Kanto Reagents catalog () lists 3-(1-methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride (CAS: 912569-59-6) and its para-isomer. These intermediates are critical for synthesizing sulfonamide derivatives like the target compound.

Parameter 3-(1-Methylpyrazol-3-yl)benzenesulfonyl chloride Target Compound
Melting Point 76.5–78.5°C Not reported (likely liquid or low-melting solid)
Reactivity High (sulfonyl chloride reacts with amines) Stable sulfonamide linkage
Functional Group Chlorosulfonyl Sulfonamide

Synthesis Insight : The target compound may be synthesized via nucleophilic substitution of the sulfonyl chloride intermediate with a piperidine derivative. The fluorobenzyl group could be introduced via subsequent alkylation or cross-coupling reactions .

Fluorinated Piperidine Derivatives

describes 1-((4'-fluoro-3-methyl-[1,1'-biphenyl]-2-yl)methyl)piperidine, synthesized via Suzuki-Miyaura cross-coupling. This compound shares a fluorinated aromatic system and piperidine core with the target but lacks the sulfonyl and pyrazole groups.

Property Fluorinated Biphenyl-Piperidine () Target Compound
Molecular Weight ~265.3 (estimated) ~365.4 (estimated)
Physical State Colorless oil Likely solid
Key Functional Groups Biphenyl, fluorine Sulfonamide, pyrazole

Pyrazole’s aromaticity may confer rigidity to the molecule, influencing conformational stability .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely involves multi-step routes, including sulfonylation and cross-coupling, as evidenced by methods in the patent and reagent catalog .
  • Biological Relevance: Fluorine and sulfonamide groups are common in CNS-targeting drugs.
  • Structural Analysis Tools : Crystallographic software like SHELX and WinGX (–2) could resolve conformational differences between the target and analogs, aiding in structure-activity relationship (SAR) studies.

Biological Activity

1-((3-fluorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a synthetic compound that belongs to the class of piperidine derivatives. Its unique structure, which includes a sulfonyl group and a fluorobenzyl moiety, suggests potential biological activities that may be relevant in medicinal chemistry, particularly in drug discovery.

Chemical Structure and Properties

The compound has the following molecular formula and properties:

PropertyValue
Molecular FormulaC₁₆H₂₀FN₃O₂S
Molecular Weight337.4 g/mol
CAS Number2034305-27-4

The presence of the fluorine atom may influence its biological interactions and pharmacokinetic properties, making it a candidate for further investigation.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound's mechanism may include:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
  • Receptor Binding : Interaction with neurotransmitter receptors, possibly influencing neurological functions.

Biological Activity Studies

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antiviral Activity : Some piperidine derivatives have shown antiviral properties against viruses such as HIV and HSV. For instance, derivatives with similar structures were tested for their efficacy against these viruses, highlighting the potential for this compound in antiviral drug development .
  • Antimicrobial Properties : The compound may also possess antibacterial and antifungal activities. Studies on related compounds indicate promising results against pathogens like Staphylococcus aureus and Escherichia coli .

Case Studies

A comparative analysis of similar piperidine derivatives reveals interesting insights into their biological activities:

  • Antiviral Efficacy :
    • A study evaluated the antiviral activity of various piperidine derivatives, including those with fluorinated groups. The findings indicated that compounds with specific substitutions exhibited significant protection against viral infections, suggesting that this compound could follow similar trends .
  • Cytotoxicity Assessment :
    • Cytotoxicity tests on related piperazine derivatives showed varying degrees of cytotoxic effects in cell lines. The cytotoxic concentration (CC50) values ranged significantly, indicating that structural modifications can lead to enhanced or reduced toxicity profiles .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is essential to compare it with structurally related compounds:

Compound NameStructure VariantNotable Activity
1-((3-chlorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidineChlorine instead of fluorinePotentially different reactivity
1-((3-fluorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-5-yl)piperidinePyrazole at 5-positionAltered binding affinity

These comparisons illustrate how slight changes in chemical structure can significantly impact biological activity and therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.